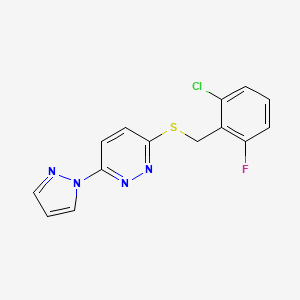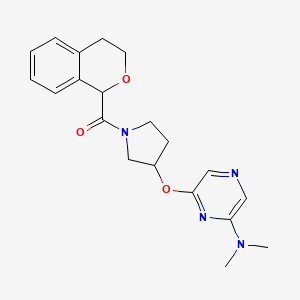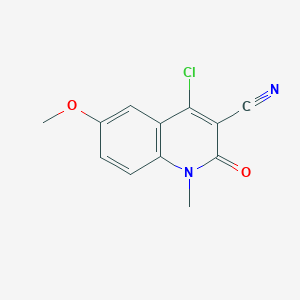![molecular formula C19H26N2O3 B2580265 2,3-dimethyl-4-oxo-N-(pentan-3-yl)-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3]oxazocine-5-carboxamide CAS No. 1005163-48-3](/img/structure/B2580265.png)
2,3-dimethyl-4-oxo-N-(pentan-3-yl)-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3]oxazocine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a complex organic molecule with multiple functional groups. It contains a cycloalkane ring, which is a ring of carbon atoms . The molecule also has a carboxamide group (-CONH2), which is a common functional group in biochemistry and drug design .
Molecular Structure Analysis
The molecule likely has a complex 3D structure due to the presence of the cycloalkane ring . The exact structure would depend on the specific arrangement and orientation of the functional groups around the ring.Scientific Research Applications
Chemical Synthesis and Derivative Formation
Novel Heterocyclic Systems : A study by Deady and Devine (2006) explored the formation of novel heterocyclic systems, including pyrido[3,2-c]pyrrolo[2,3-e]azocin-7(6H)-one, through reactions involving compounds similar to the queried chemical. These findings contribute to the expansion of available heterocyclic compounds for further research and application in pharmaceuticals and material science (Deady & Devine, 2006).
Antitumor Properties : Stevens et al. (1984) investigated the synthesis of 8-carbamoyl-3-substituted-imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-ones, which show structural similarities to the queried chemical. These compounds demonstrated promising antitumor activity, suggesting potential applications in cancer treatment (Stevens et al., 1984).
Synthesis of Amino Acid Derivatives : Clerici, Gelmi, and Pocar (1999) developed a method to synthesize 2-sulfanyl-1-aminocyclopropanecarboxylic acid derivatives. These derivatives, related to the queried compound, are significant for peptide and protein engineering, which has applications in drug design and biotechnology (Clerici et al., 1999).
Formation of Dioxolane and Oxazoline Derivatives : Bacchi et al. (2005) studied the catalytic reactions of 4-yn-1-ones to form tetrahydrofuran, dioxolane, and oxazoline derivatives. These reactions and the resulting products, akin to the queried compound, are vital in organic synthesis and pharmaceutical chemistry (Bacchi et al., 2005).
Biochemical Research 5. Metabolism Studies : Research on 5-(3-Dimethyl-1-triazeno)imidazole-4-carboxamide (DTIC) by Vincent, Rutty, and Abel (1984) provides insights into the metabolism of similar compounds, which is crucial for understanding their pharmacokinetics and efficacy in medical applications (Vincent et al., 1984).
- Advanced Glycation End-Products : Nemet, Varga-Defterdarović, and Turk (2006) explored the formation of advanced glycation end-products (AGEs) involving compounds structurally related to the queried chemical. Understanding AGEs is important in studying the complications of diabetes and neurodegenerative diseases (Nemet et al., 2006).
Pharmacological Development 7. Anti-Inflammatory and Analgesic Agents : Abu‐Hashem, Al-Hussain, and Zaki (2020) synthesized novel compounds derived from visnaginone and khellinone, which have structural similarities to the queried compound, as potential anti-inflammatory and analgesic agents. This research contributes to the development of new drugs in these therapeutic areas (Abu‐Hashem et al., 2020).
- Antidepressant Discovery : Mahesh, Devadoss, Pandey, and Bhatt (2011) designed and synthesized a series of compounds as 5-HT3 receptor antagonists, similar in structure to the queried chemical, and evaluated their potential as antidepressants. This research aids in the discovery of new treatments for depression (Mahesh et al., 2011).
properties
IUPAC Name |
9,10-dimethyl-11-oxo-N-pentan-3-yl-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2,4,6-triene-12-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3/c1-5-12(6-2)20-17(22)16-14-11-19(3,21(4)18(16)23)24-15-10-8-7-9-13(14)15/h7-10,12,14,16H,5-6,11H2,1-4H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAXUCYLZZSAWCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC(=O)C1C2CC(N(C1=O)C)(OC3=CC=CC=C23)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-(4-(2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2580182.png)
![7-ethyl-1,3-dimethyl-5-((4-methylbenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2580183.png)
![2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2580184.png)
![2-chloro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2580185.png)


![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-ethylsulfonylbenzamide](/img/structure/B2580192.png)

![8-Carbamoyl-4-(furan-2-yl)imidazo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2580194.png)
![(5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl)methanamine](/img/structure/B2580196.png)

![2-Chloroimidazo[1,2-a]pyridine-3-sulfonyl fluoride](/img/structure/B2580200.png)

![N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B2580205.png)